[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone
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Overview
Description
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE involves multiple steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(5-CHLORO-2-METHYLPHENYL)-1-PIPERAZINYL]-(2-ETHOXY-3-PYRIDINYL)METHANONE
- 4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINOMETHANONE
Uniqueness
Compared to similar compounds, [4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]{6-[(3,4-DIMETHYLPHENYL)SULFONYL]-3-PYRIDYL}METHANONE may exhibit unique properties due to the presence of specific functional groups and structural features
Properties
Molecular Formula |
C25H26ClN3O3S |
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Molecular Weight |
484.0 g/mol |
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone |
InChI |
InChI=1S/C25H26ClN3O3S/c1-17-5-8-22(14-19(17)3)33(31,32)24-9-6-20(16-27-24)25(30)29-12-10-28(11-13-29)23-15-21(26)7-4-18(23)2/h4-9,14-16H,10-13H2,1-3H3 |
InChI Key |
SRYBTDLGDFOFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C |
Origin of Product |
United States |
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